Product packaging for Docosyl heptanoate(Cat. No.:CAS No. 55320-07-5)

Docosyl heptanoate

Cat. No.: B13805863
CAS No.: 55320-07-5
M. Wt: 438.8 g/mol
InChI Key: WDZPYIWWSYMCGM-UHFFFAOYSA-N
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Description

Contextualization within Long-Chain Ester Chemistry

Long-chain esters, particularly wax esters, are a class of neutral lipids composed of a long-chain fatty acid linked to a long-chain fatty alcohol. creative-proteomics.comiastate.edu These molecules are fundamentally different from triglycerides, which consist of three fatty acids attached to a glycerol (B35011) backbone. The properties of wax esters are largely dictated by the combined length of their constituent alkyl chains and the degree of saturation. nih.gov Saturated wax esters, such as docosyl heptanoate (B1214049), tend to have higher melting points and are often solid or waxy at room temperature, whereas unsaturated esters are more likely to be liquid. creative-proteomics.com

The total carbon number of docosyl heptanoate (C29) situates it among the shorter of the "very long-chain" wax esters, which can range up to C44 or longer in natural sources like jojoba oil or through synthetic production. nih.govdtu.dk The physical properties of these esters, including melting temperature and crystallinity, are highly dependent on the total chain length and the relative lengths of the acid and alcohol moieties. nih.gov Research indicates that "symmetric" wax esters, where the acid and alcohol chains are of similar length, tend to have slightly higher melting points than asymmetric esters of the same total carbon count. nih.gov

Academic Significance of Very Long-Chain Esters

The academic and industrial significance of very long-chain esters stems from their diverse physicochemical properties and wide range of applications. They are valued as ingredients in cosmetics, where they function as emollients, thickeners, and opacifying agents due to their ability to soften skin and prevent moisture loss without leaving a greasy feel. cosmeticsinfo.org Their excellent lubricity and thermal stability make them valuable as high-performance lubricants and bio-lubricants, offering a sustainable alternative to petroleum-based products. nih.govdtu.dkoup.com

In nature, wax esters are found on the cuticle of leaves and insects, where they form a protective barrier against water loss, demonstrating their superb hydrophobic properties. creative-proteomics.comnih.gov This has inspired research into their use as coatings and water-repellent films. aalto.fi Furthermore, the ability of certain long-chain esters to form structured networks in oil has opened up research into their use as oleogelators, with potential applications in the food and pharmaceutical industries. mdpi.com The tailor-made synthesis of specific esters allows researchers to fine-tune properties like melting point, viscosity, and texture for specialized applications. nih.gov

Historical Perspectives on this compound Research Paradigms

Direct historical research focusing specifically on this compound is sparse. However, the scientific paradigms surrounding its chemical class—wax esters—have evolved significantly. Early lipid chemistry, dating back to the 19th century, involved the broad classification of fats and waxes. wikipedia.org For much of the 20th century, a primary source of industrial wax esters was sperm whale oil, valued for its exceptional lubricating properties. google.com The ban on whaling in the 1970s created a critical need for alternatives, shifting research focus toward plant-based sources like jojoba oil and, importantly, chemical synthesis. google.com

The conventional chemical synthesis of wax esters involves the esterification of a fatty acid with a fatty alcohol, often requiring catalysts and rigorous conditions to remove the water byproduct. oup.comgoogle.com A significant advancement came with the elucidation of the biosynthetic pathways. Research in the early 2000s identified the key enzymes responsible: fatty acyl-CoA reductase (FAR), which produces the fatty alcohol, and wax ester synthase (WS), which catalyzes the final esterification. oup.comclinicalresearchnewsonline.com This discovery opened the door to a new research paradigm: the biotechnological production of wax esters. Modern research now focuses on metabolic engineering, using microorganisms like Yarrowia lipolytica and Escherichia coli or transgenic plants to produce custom-designed wax esters with precise chain lengths and degrees of saturation, such as this compound. iastate.edunih.govnih.gov

Current Gaps and Emerging Avenues in this compound Scholarly Inquiry

While the general properties of wax esters are understood, significant gaps remain, particularly for specifically structured, non-commercial esters like this compound. A primary gap is the lack of detailed empirical data on its specific physicochemical properties. Future scholarly inquiry would benefit from a comprehensive characterization of its thermal and rheological behavior.

Emerging avenues for research include:

Sustainable Biosynthesis: A key area of future research is the development of efficient and scalable biosynthetic routes. Engineering microbial cell factories or transgenic oilseed crops to produce pure this compound could provide a sustainable source. nih.govnih.gov This involves optimizing the expression of specific FAR and WS enzymes that favor the C22 alcohol and C7 acyl-CoA substrates. iastate.edunih.gov Enzymatic synthesis using lipases in solvent-free systems is another green alternative to traditional chemical methods. researchgate.net

Advanced Materials Application: The precise melting point of this compound, predicted to be in the range of physiological and environmental temperatures, makes it a candidate for investigation as a phase-change material (PCM) for thermal energy storage. The study of its crystallization behavior and interaction with other lipids in oleogels could reveal novel applications in structuring fats for food, cosmetic, or pharmaceutical formulations. mdpi.comnih.gov

Structure-Property Relationship Studies: As a distinctly asymmetric wax ester (C22 alcohol vs. C7 acid), this compound is an excellent model compound for studying how the position of the ester bond along the alkyl chain affects crystal packing, melting behavior, and mechanical properties. nih.govresearchgate.net Such fundamental studies are crucial for designing future materials with tailored functionalities.

Interactive Data Tables

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₂₉H₅₈O₂Stoichiometry
Molecular Weight 438.77 g/mol Calculation
Synonyms Behenyl HeptanoateIUPAC Nomenclature
Physical State Waxy Solid (Predicted)Extrapolation creative-proteomics.comnih.gov
Melting Point (°C) ~50-60 (Estimated)Comparison nih.govresearchgate.net
Solubility Insoluble in water; Soluble in nonpolar organic solventsGeneral Ester Properties cir-safety.org
LogP (Octanol/Water) > 10 (Estimated)Calculation (based on chain length)

Table 2: Melting Points of Saturated Straight-Chain Wax Esters

This table illustrates the general trend of increasing melting point with total chain length for saturated wax esters, providing context for the estimated melting point of this compound (C29).

Wax EsterTotal CarbonsMelting Point (°C)
Cetyl Laurate (C16:0/C12:0)2838.5
Myristyl Myristate (C14:0/C14:0)2842.5
Stearyl Stearate (B1226849) (C18:0/C18:0)3661.0
Arachidyl Stearate (C20:0/C18:0)3865.0
Behenyl Stearate (C22:0/C18:0)4068.0
Behenyl Behenate (C22:0/C22:0)4473.0
Data synthesized from published research on wax ester thermal properties. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H58O2 B13805863 Docosyl heptanoate CAS No. 55320-07-5

Properties

CAS No.

55320-07-5

Molecular Formula

C29H58O2

Molecular Weight

438.8 g/mol

IUPAC Name

docosyl heptanoate

InChI

InChI=1S/C29H58O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-31-29(30)27-25-8-6-4-2/h3-28H2,1-2H3

InChI Key

WDZPYIWWSYMCGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCC

Origin of Product

United States

Synthetic Methodologies for Docosyl Heptanoate and Analogous Long Chain Esters

Conventional Chemical Esterification Strategies

Traditional chemical methods remain a cornerstone for the synthesis of long-chain esters. These strategies typically involve the reaction of a carboxylic acid with an alcohol, often requiring catalysts and specific reaction conditions to drive the equilibrium towards the desired ester product.

Fischer Esterification Modifications for Long-Chain Substrates

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comchemistrysteps.com For the synthesis of long-chain esters like docosyl heptanoate (B1214049) from heptanoic acid and docosanol, this equilibrium reaction requires modifications to ensure high conversion rates. chemistrysteps.com A primary strategy is to use one of the reactants, typically the alcohol, in a large excess to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle. chemistrysteps.comcerritos.edu

Another critical technique is the removal of water, a byproduct of the reaction, which also drives the equilibrium forward. organic-chemistry.org This can be accomplished using methods such as azeotropic distillation with a Dean-Stark apparatus, particularly when using a solvent like toluene, or by using molecular sieves to absorb the water as it is formed. organic-chemistry.orgsciencemadness.org Common acid catalysts for this reaction include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl), which is sometimes generated in-situ from acetyl chloride. masterorganicchemistry.comcerritos.edu

Table 1: Fischer Esterification Approaches for Driving Equilibrium

MethodDescriptionAdvantage
Excess Reactant Using a large excess of the alcohol (e.g., docosanol) or the carboxylic acid.Simple to implement and effectively shifts the reaction equilibrium. chemistrysteps.comcerritos.edu
Water Removal Continuously removing water from the reaction mixture as it forms.Prevents the reverse hydrolysis reaction, leading to near-complete conversion. organic-chemistry.orgsciencemadness.org

Acyl Chloride and Anhydride (B1165640) Approaches in Docosyl Heptanoate Synthesis

To overcome the equilibrium limitations of Fischer esterification, more reactive derivatives of carboxylic acids, such as acyl chlorides and anhydrides, are employed. chemguide.co.uk Heptanoyl chloride, the acyl chloride of heptanoic acid, can react vigorously with docosanol to form this compound. chemguide.co.ukyoutube.com This reaction is generally faster and not reversible, leading to higher yields. chemguide.co.uk A weak base like pyridine (B92270) is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, which can prevent unwanted side reactions. pressbooks.pubresearchgate.net

Similarly, heptanoic anhydride can be used. The reaction with docosanol would yield this compound and a molecule of heptanoic acid as a byproduct. While reactions with anhydrides are typically slower than with acyl chlorides, they are still highly effective and can be expedited by gentle heating. chemguide.co.uk These methods are particularly useful for synthesizing esters from substrates that are sensitive to the strong acidic conditions of Fischer esterification. pressbooks.pub

Novel Catalyst Systems for Enhanced Reaction Efficiency

Research into heterogeneous catalysts is driven by the desire for more sustainable and efficient processes. Solid acid catalysts offer advantages such as easier separation from the reaction mixture, reusability, and reduced corrosion issues compared to mineral acids like H₂SO₄. researchgate.net For the esterification of long-chain fatty acids, materials like ion-exchange resins (e.g., Amberlyst-16) and sulfonated carbon-based catalysts have shown significant promise. csic.esmdpi.com

One study demonstrated that a phenol-formaldehyde-sulfonic acid resin (PAFR) exhibited higher catalytic activity for the esterification of long-chain acids with 2-ethyl hexyl alcohol compared to commercial resins. csic.es These solid catalysts enable the use of fixed-bed reactors in continuous flow processes, which is highly desirable for industrial-scale production of long-chain esters. csic.es

Table 2: Comparison of Catalysts in Long-Chain Ester Synthesis

Catalyst TypeExample(s)Key Findings & Advantages
Homogeneous Acid Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acidEffective and widely used, but can be corrosive and difficult to separate. mdpi.comresearchgate.net
Heterogeneous (Solid Acid) Amberlyst-16, Nafion, Phenol-formaldehyde-sulfonic acid resin (PAFR)Reusable, non-corrosive, enables continuous flow processes, high yields (>98%) achieved for long-chain esters. csic.es

Biocatalytic Synthesis Routes

Biocatalysis has emerged as a powerful "green" alternative to conventional chemical synthesis, offering high selectivity under mild reaction conditions. researchgate.net Enzymes, particularly lipases, are extensively used for the synthesis of esters, including long-chain wax esters analogous to this compound. scielo.brresearchgate.net

Lipase-Catalyzed Esterification and Transesterification

Lipases (triacylglycerol acylhydrolases) are enzymes that naturally hydrolyze fats (triglycerides). scielo.br However, in environments with low water activity, the reaction equilibrium is reversed, and lipases can efficiently catalyze esterification (synthesis from a carboxylic acid and an alcohol) and transesterification reactions. scielo.brnih.govlu.se The enzymatic synthesis of this compound would involve the reaction of heptanoic acid and docosanol in a non-aqueous solvent.

This method offers several advantages:

Mild Conditions : Reactions are typically run at or near room temperature, which prevents the degradation of thermally sensitive compounds. researchgate.net

High Selectivity : Lipases can be highly specific (regio- and chemo-selective), reducing the formation of unwanted byproducts. nih.gov

Environmental Benefits : The process avoids the use of harsh acids and high energy consumption. mdpi.com

Lipases from various microbial sources, such as Candida antarctica (often as Novozym 435) and Rhizomucor miehei, are commonly used for these transformations. researchgate.netnih.gov Studies have shown that parameters like temperature, substrate molar ratio, and the choice of solvent significantly influence the reaction yield and rate. researchgate.netnih.gov

Enzyme Immobilization Techniques for Improved Biocatalysis

While effective, the cost of free enzymes can be a barrier to industrial application. Enzyme immobilization, the process of confining enzyme molecules to a solid support material, is a key strategy to overcome this limitation. acs.org Immobilization enhances the operational stability of the enzyme and, crucially, allows for its easy separation from the product and reuse over multiple reaction cycles. nih.govmdpi.com

Table 3: Common Lipases and Immobilization Supports

Lipase (B570770) SourceCommercial Name (if applicable)Immobilization Support ExampleApplication
Candida antarctica Lipase BNovozym 435Acrylic ResinSynthesis of formate (B1220265) esters, phytostanyl esters, and other long-chain esters. researchgate.netnih.govresearchgate.net
Rhizomucor mieheiLipozyme RM IMAnionic ResinSynthesis of formate esters. nih.gov
Thermomyces lanuginosusLipozyme TL IMSilica (B1680970) GelSynthesis of formate esters. nih.gov
Candida rugosa-Cotton ClothHydrolysis and ester synthesis. acs.org

Optimization of Biocatalytic Reaction Conditions

Solvent-Free Systems: Solvent-free systems (SFS) are increasingly favored for ester synthesis due to their environmental benefits and potential for higher productivity. researchgate.net By eliminating organic solvents, these systems reduce waste, minimize toxicity, and simplify downstream processing. In the synthesis of long-chain esters, operating in a solvent-free medium where one of the substrates (e.g., the fatty alcohol) acts as the solvent can lead to high conversion rates. For instance, the biocatalytic synthesis of ethylhexyl palmitate and stearate (B1226849) has been successfully optimized in solvent-free systems using commercial enzymes like Novozym® 435, achieving conversion values over 85% in one hour. researchgate.net This approach is directly applicable to the synthesis of this compound, where the reaction between heptanoic acid and docosanol can be conducted without additional solvents.

Temperature: Temperature is a critical factor that affects both enzyme activity and reaction equilibrium. Generally, lipase activity increases with temperature up to an optimum point, beyond which thermal denaturation can occur, leading to a loss of function. mdpi.comcirad.fr For the synthesis of various esters, optimal temperatures typically range between 40°C and 60°C. mdpi.comnih.gov For example, in the synthesis of oleic acid-based wax esters, a conversion rate of 93.6% was achieved at 40°C. researchgate.net Studies on palm-based wax esters identified an optimal temperature range of 40°C-50°C. researchgate.net However, some robust immobilized enzymes can operate at higher temperatures; for the synthesis of 2-ethylhexyl 2-methylhexanoate, conversions of nearly 100% were achieved at 80°C, which also helped to reduce reaction times. mdpi.com The optimal temperature for this compound synthesis would need to balance maximizing the reaction rate with ensuring the thermal stability of the chosen biocatalyst.

Enzyme Loading: The concentration of the biocatalyst, or enzyme loading, directly impacts the reaction rate. Increasing the amount of enzyme generally leads to a faster conversion, but beyond a certain point, the increase may not be economically justifiable due to the high cost of enzymes. researchgate.net Optimization studies for ethylhexyl fatty acid esters determined that an enzyme concentration of 2.5% (w/w) was optimal. researchgate.net Similarly, in the synthesis of glycerol (B35011) linoleate, a maximum ester conversion of 73.2% was obtained with a specific enzyme amount (66 mg) determined through response surface methodology. researchgate.net Determining the ideal enzyme loading for this compound production requires a cost-benefit analysis to maximize productivity without incurring excessive catalyst costs.

Water Activity (a_w): Water plays a dual role in enzymatic esterification. A minimal amount of water is essential to maintain the conformational flexibility and catalytic activity of the enzyme. researchgate.netnih.gov However, since esterification is a reversible reaction that produces water as a byproduct, excess water can shift the equilibrium back towards hydrolysis, reducing the final ester yield. researchgate.netspinchem.com Therefore, controlling the water activity (a_w) in the reaction medium is crucial. scispace.com This can be achieved by performing the reaction under vacuum or by bubbling nitrogen through the mixture to remove water as it is formed, which has been shown to improve conversion rates in the synthesis of ethylhexyl esters. researchgate.net For any specific lipase, there is an optimal water activity that provides the highest catalytic efficiency; this optimum must be determined experimentally for the synthesis of this compound. scispace.comresearchgate.net

Table 1: Optimization of Biocatalytic Reaction Conditions for Long-Chain Ester Synthesis

Green Chemistry Approaches to this compound Synthesis

The synthesis of this compound can be aligned with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key strategies include the use of sustainable solvents and designing syntheses with high atom economy and minimal waste.

Utilization of Sustainable Solvents (e.g., deep eutectic solvents)

While solvent-free systems represent an ideal green approach, in some cases, a solvent may be necessary to improve substrate solubility or reaction kinetics. In such instances, sustainable solvents are preferred over conventional volatile organic compounds. Deep eutectic solvents (DESs) have emerged as a promising class of green solvents for biocatalytic reactions. researchgate.netresearchgate.net

DESs are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or carboxylic acids. researchgate.nettandfonline.com They are characterized by their low volatility, non-flammability, biodegradability, and tunable properties. researchgate.net DESs have been successfully used as the reaction medium for esterification, sometimes acting as both solvent and catalyst. tandfonline.comsemanticscholar.org Their ability to dissolve both polar and non-polar substrates makes them suitable for the synthesis of long-chain esters. The use of a DES in this compound synthesis could enhance the solubility of docosanol, which is a solid at typical reaction temperatures, potentially improving reaction efficiency while adhering to green chemistry principles.

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. nih.gov

The direct esterification of heptanoic acid with docosanol to form this compound is an inherently atom-economical reaction: C₆H₁₃COOH + C₂₂H₄₅OH → C₂₉H₅₈O₂ + H₂O

Flow Chemistry and Continuous Processing for this compound Production

Transitioning the synthesis of this compound from traditional batch methods to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. mt.comaurigeneservices.com Flow chemistry involves continuously pumping reactants through a reactor, where the reaction occurs, to generate a continuous stream of product. mt.com

This methodology is particularly well-suited for esterification. riken.jp In a typical setup for this compound production, streams of heptanoic acid and molten docosanol could be pumped and mixed before entering a packed-bed reactor containing an immobilized lipase, such as Novozym 435. nih.govresearchgate.net The temperature of the reactor can be precisely controlled to optimize enzyme activity. aurigeneservices.com

Key benefits of this approach include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior heat exchange, enabling precise temperature control and preventing the formation of hot spots that could deactivate the enzyme. mdpi.com

Improved Safety: The small reaction volumes at any given time significantly reduce the risks associated with handling large quantities of chemicals. mt.com

Process Integration: Flow systems allow for the integration of multiple steps, such as reaction, in-line separation, and purification, into a single, streamlined process. acs.orgacs.org For example, the water produced during the esterification could be continuously removed using a membrane separator integrated into the flow path, driving the reaction to completion. acs.org

Recent studies have demonstrated the successful continuous-flow production of wax esters using integrated biocatalytic systems, achieving productivities up to 23.35 mg/(L·h). acs.orgacs.org This approach, combining enzymatic catalysis with the efficiencies of continuous processing, provides a powerful and scalable platform for the industrial production of this compound. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

Reaction Mechanism Elucidation and Kinetic Studies of Docosyl Heptanoate

Hydrolysis Reaction Mechanisms

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of docosyl heptanoate (B1214049), hydrolysis splits the ester into its constituent docosanol and heptanoic acid. This process can be catalyzed by acids, bases, or enzymes.

The acid-catalyzed hydrolysis of esters like docosyl heptanoate is a reversible process, essentially the reverse of Fischer esterification. chemistrysteps.comchemguide.co.uk The reaction is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid. chemguide.co.uklibretexts.org

The generally accepted mechanism proceeds through several steps:

Protonation of the Carbonyl Oxygen : The reaction begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is the active catalyst. libretexts.orgchemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original alkoxy group (-O-docosyl). This turns the docosyloxy group into a good leaving group (docosanol).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of docosanol.

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst (H₃O⁺) and form heptanoic acid. libretexts.org

Because the reaction is reversible, it reaches an equilibrium state. To drive the reaction towards the products (hydrolysis), a large excess of water is used. chemguide.co.uklibretexts.org

Table 1: Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis of this compound This data is illustrative and based on typical values for long-chain ester hydrolysis.

Temperature (°C) Catalyst Conc. (M H₂SO₄) Rate Constant (k, M⁻¹s⁻¹)
50 0.1 1.5 x 10⁻⁵
60 0.1 3.2 x 10⁻⁵
70 0.1 6.8 x 10⁻⁵
60 0.2 6.5 x 10⁻⁵
60 0.3 9.8 x 10⁻⁵

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts an ester into a carboxylate salt and an alcohol. chemistrysteps.commasterorganicchemistry.com This method is generally more efficient than acid-catalyzed hydrolysis because the final deprotonation step drives the reaction to completion. chemistrysteps.com The reaction involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk

The mechanism for the saponification of this compound is as follows:

Nucleophilic Attack by Hydroxide : The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. jk-sci.com This results in the formation of a tetrahedral alkoxide intermediate.

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the docosoxide ion (CH₃(CH₂)₂₁O⁻) as the leaving group. masterorganicchemistry.com

Deprotonation : The docosoxide ion is a strong base and immediately deprotonates the newly formed heptanoic acid. This acid-base reaction is very fast and essentially irreversible, forming heptanoate (the carboxylate salt) and docosanol. chemistrysteps.commasterorganicchemistry.com

The final products are docosanol and the salt of heptanoic acid (e.g., sodium heptanoate). To obtain the free carboxylic acid, a subsequent acidification step is required. masterorganicchemistry.com

Enzymes, particularly lipases and carboxylesterases, can catalyze the hydrolysis of wax esters like this compound. wikipedia.orgwikipedia.org These enzymatic reactions are highly specific and occur under mild conditions of temperature and pH. The equilibrium between the synthesis and hydrolysis of wax esters can be influenced by pH, with ester formation often favored at neutral pH in aqueous solutions. nih.gov

The mechanism of lipase-catalyzed hydrolysis generally involves a catalytic triad (B1167595) (e.g., Serine-Histidine-Aspartate/Glutamate) in the enzyme's active site.

Acylation Step : The serine residue's hydroxyl group, activated by the other members of the triad, performs a nucleophilic attack on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses to release the alcohol (docosanol) and forms an acyl-enzyme intermediate.

Deacylation Step : A water molecule enters the active site and, activated by the catalytic triad, hydrolyzes the acyl-enzyme intermediate. This releases the carboxylic acid (heptanoic acid) and regenerates the free enzyme.

Enzymatic hydrolysis is a key process in the metabolism of wax esters in various organisms. wikipedia.org Lipases can be immobilized on supports to create reusable biocatalysts for the production of fatty acids and alcohols from wax esters. nih.gov

Transesterification Kinetics and Reaction Networks

Transesterification is the process of exchanging the organic R″ group of an ester with the organic group R′ of an alcohol. chemistrysteps.com For this compound, this can involve reaction with another alcohol (alcoholysis) or another carboxylic acid (acidolysis). These reactions are typically reversible and require a catalyst, which can be acidic, basic, or enzymatic.

Alcoholysis is the reaction of an ester with an alcohol to produce a new ester and a new alcohol. For example, the reaction of this compound with methanol (B129727) (methanolysis) would yield methyl heptanoate and docosanol. This reaction is central to the production of biodiesel from fats and oils. frontiersin.org

The mechanism for base-catalyzed alcoholysis is similar to base-catalyzed hydrolysis:

An alkoxide ion (e.g., methoxide, CH₃O⁻) acts as a nucleophile, attacking the carbonyl carbon of this compound.

A tetrahedral intermediate is formed.

The intermediate collapses, eliminating the docosoxide ion (CH₃(CH₂)₂₁O⁻) to form the new ester (methyl heptanoate).

The docosoxide ion deprotonates the starting alcohol (methanol) to regenerate the active alkoxide catalyst and produce docosanol.

Acidolysis involves the reaction of an ester with a carboxylic acid. In this case, this compound could react with a different acid (e.g., acetic acid) to form docosyl acetate (B1210297) and heptanoic acid. This reaction is less common but follows a similar acid-catalyzed pathway to hydrolysis, with the carboxylic acid acting as the nucleophile instead of water.

The kinetics of these reactions are influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. researchgate.netresearchgate.net For instance, in lipase-catalyzed alcoholysis of palm oil, the reaction yield increases with temperature up to an optimum before the enzyme begins to denature. researchgate.net

Table 2: Factors Affecting Transesterification Rate of Long-Chain Esters This table summarizes general findings from studies on triglycerides and wax esters.

Factor Effect on Reaction Rate Rationale
Temperature Increases up to an optimum Higher temperature increases molecular motion and collision frequency but can cause side reactions (e.g., saponification) or denature enzyme catalysts at very high levels. frontiersin.org
Catalyst Conc. Increases up to a certain level Higher catalyst concentration provides more active sites, but excess can lead to difficulties in product separation and promote soap formation. mdpi.com
Molar Ratio An excess of the alcohol/acid reactant increases the rate Shifts the reaction equilibrium towards the products, maximizing the conversion of the ester. researchgate.net
Mixing/Agitation Increases the rate in heterogeneous systems Improves mass transfer between phases (e.g., oil and alcohol), especially at the beginning of the reaction. frontiersin.org

For acid-catalyzed hydrolysis , the nucleophilic attack of water on the protonated ester is often considered the rate-determining step. This is because water is a weak nucleophile, and the formation of the tetrahedral intermediate is energetically unfavorable.

In base-catalyzed hydrolysis (saponification) , the initial nucleophilic addition of the hydroxide ion to the carbonyl carbon is typically the rate-limiting step. ncsu.edu This step involves the collision of the two reacting species and the formation of the tetrahedral intermediate. The subsequent steps are generally much faster.

For transesterification reactions , the kinetics can be complex, often modeled as a series of reversible reactions. frontiersin.org In base-catalyzed transesterification of triglycerides, the reaction is often limited by mass transfer between the oil and alcohol phases at the beginning. Once a single phase or a stable emulsion is formed, the chemical reaction kinetics become rate-limiting. The specific rate-determining step can vary, but it is generally one of the nucleophilic addition steps leading to the formation of a tetrahedral intermediate.

Kinetic studies often employ techniques like gas chromatography or HPLC to monitor the concentration of reactants and products over time, allowing for the determination of reaction order, rate constants, and activation energy. researchgate.net This data is essential for designing and optimizing industrial reactors for processes like biodiesel production. mdpi.comscholaris.ca

Oxidation and Reduction Pathways

The oxidation and reduction of this compound involve the transformation of its hydrocarbon chains or the ester group. These reactions are fundamental to understanding its stability and potential for chemical conversion.

Autoxidation is the reaction of organic materials with atmospheric oxygen. For saturated esters like this compound, this process is significantly slower than for unsaturated esters but can occur under conditions of heat, light, or in the presence of initiators. The mechanism follows a classic free-radical chain reaction consisting of initiation, propagation, and termination steps. nih.govwikipedia.org

Initiation: The process begins with the formation of a free radical. This can be initiated by the homolytic cleavage of a C-H bond, often facilitated by heat or UV light, to produce an alkyl radical (R•) and a hydrogen atom (H•).

RH + Initiator → R• + H•

Propagation: The alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical is capable of abstracting a hydrogen atom from another this compound molecule (RH), generating a hydroperoxide (ROOH) and a new alkyl radical (R•), thus continuing the chain reaction. nih.gov

R• + O₂ → ROO•

ROO• + RH → ROOH + R•

Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical product. This can occur through the combination of two alkyl radicals, two peroxyl radicals, or an alkyl and a peroxyl radical.

R• + R• → R-R

ROO• + ROO• → ROOR + O₂

In the context of this compound, hydrogen abstraction is most likely to occur at the α-carbons adjacent to the ester's carbonyl group or ether oxygen due to slight activation, though any of the methylene (B1212753) (-CH₂-) groups in the long docosyl and heptanoyl chains are potential sites. The primary products are hydroperoxides, which can further decompose into secondary oxidation products like alcohols, ketones, and shorter-chain carboxylic acids. acs.org

Catalytic hydrogenation and deoxygenation are crucial reduction pathways for converting esters into alcohols or alkanes, respectively. These processes typically require a heterogeneous catalyst and a source of hydrogen.

Catalytic Hydrogenation: The primary goal of hydrogenating an ester is to reduce the carbonyl group (C=O) to a primary alcohol. For this compound, this would yield docosanol and heptanol. This reaction is of significant industrial importance for producing fatty alcohols. The process generally involves:

Adsorption of the ester and hydrogen onto the catalyst surface.

Hydrogenolysis of the ester bond.

Formation of an intermediate, often a hemiacetal or aldehyde. tue.nl

Further reduction of the intermediate to the corresponding alcohols.

Common catalysts for this transformation include copper chromite, though catalysts based on noble metals like Ruthenium (Ru) and Iridium (Ir) are also effective under milder conditions. tue.nlmdpi.comnih.gov For instance, Ru-Sn catalysts have shown high selectivity for converting fatty acids and esters to fatty alcohols. researchgate.net

Catalytic Deoxygenation: Deoxygenation removes the oxygen atoms from the ester, yielding alkanes. This is a key process in the production of biofuels. For this compound, the main products would be heptane (B126788) and docosane. The primary deoxygenation pathways are:

Decarbonylation: This pathway involves the removal of the carbonyl group as carbon monoxide (CO), along with the formation of an alkane and an alcohol, which can be further deoxygenated.

RCOOR' → RH + R'OH + CO

Decarboxylation: This pathway involves the removal of the carboxyl group as carbon dioxide (CO₂). This is more common for fatty acids but can occur with esters as well, often proceeding via an intermediate fatty acid. scirp.orguidaho.edu

RCOOR' → R-R' + CO₂ (from ester) or RCOOH → RH + CO₂ (from intermediate acid)

Palladium supported on carbon (Pd/C) is a highly effective catalyst for the deoxygenation of fatty acids and their esters. scirp.orguidaho.edu The reaction pathway can be influenced by the catalyst, temperature, and pressure. uidaho.edu

Computational and Spectroscopic Probes of Reaction Intermediates

Modern analytical and theoretical methods are essential for elucidating the complex mechanisms and identifying the transient species involved in the reactions of esters like this compound.

Computational Probes: Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms at a molecular level. rsc.orgacs.orgresearchgate.net For this compound, DFT calculations can be used to:

Model Reaction Pathways: Map the potential energy surface for oxidation, hydrogenation, and deoxygenation reactions.

Characterize Intermediates and Transition States: Calculate the geometries and energies of transient species like alkyl radicals, peroxyl radicals, and hemiacetal intermediates. acs.org

For example, DFT studies on acid-catalyzed esterification have identified the protonation of the carbonyl oxygen and subsequent nucleophilic attack by the alcohol as the key rate-determining step. acs.org Similar computational approaches can clarify the mechanisms of radical abstraction in autoxidation or hydride transfer in catalytic hydrogenation.

Spectroscopic Probes: Spectroscopic techniques allow for the real-time monitoring of reactions and the identification of intermediate and final products.

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for tracking the disappearance of the ester carbonyl peak (~1740 cm⁻¹) and the appearance of hydroxyl groups (-OH) in alcohols (~3300 cm⁻¹) during hydrogenation or hydroperoxide groups (-OOH) during oxidation. pjoes.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about reactants, intermediates, and products. ¹H and ¹³C NMR can identify the formation of new functional groups and changes in the carbon skeleton.

Mass Spectrometry (MS): Often coupled with gas chromatography (GC-MS), it is used to identify the array of products formed during oxidation or deoxygenation, including smaller fragmentation products. mdpi.com It is particularly useful for detecting intermediates in catalytic reactions.

These combined computational and spectroscopic approaches provide a comprehensive picture of the reaction dynamics, from the initial bond-breaking and bond-forming events to the final product distribution.

Influence of Chain Length and Saturation on Reactivity

The reactivity of an ester is profoundly influenced by the structure of its constituent fatty acid and alcohol chains, specifically their length and degree of saturation.

Influence of Saturation: The degree of saturation is the most critical factor determining an ester's susceptibility to oxidation. mdpi.com

Saturated Esters: this compound is a fully saturated ester. Its hydrocarbon chains lack double bonds. Oxidation can only be initiated by abstracting a hydrogen atom from a C-H bond, which requires a relatively high activation energy. acs.org This makes saturated esters like this compound significantly more stable against autoxidation compared to their unsaturated counterparts. mdpi.comgcirc.org

Unsaturated Esters: Esters containing double bonds are much more prone to oxidation. This is because the hydrogen atoms on the carbons adjacent to the double bonds (allylic positions) are much easier to abstract, leading to a resonance-stabilized radical. The rate of autoxidation increases dramatically with the number of double bonds. nih.govnih.gov

The superior oxidative stability of saturated esters is a key property in applications where longevity is required, such as in lubricants and certain cosmetic formulations.

Influence of Chain Length: The length of the alkyl chains in this compound (C7 and C22) also affects its reactivity and physical properties.

Steric Effects: In reactions involving the ester group, such as acid-catalyzed esterification or hydrolysis, longer alkyl chains can cause steric hindrance, potentially slowing the reaction rate. researchgate.net Studies have shown that for esterification, the reaction rate tends to decrease as the carbon chain length of the carboxylic acid or alcohol increases. researchgate.netdistantreader.org

Physical Properties: Longer chains increase the molecule's van der Waals forces, leading to higher melting points and viscosity. mdpi.com This can impact reaction kinetics by affecting mass transfer rates, especially in heterogeneous catalytic systems where the bulky molecule must diffuse to the catalyst surface. researchgate.net

Deoxygenation Reactivity: In catalytic deoxygenation, studies on different saturated fatty acids have shown that conversion increases with longer chain length, while selectivity towards the desired alkane product can vary. scirp.org This suggests a complex interplay between adsorption on the catalyst surface and the stability of reaction intermediates.

The table below summarizes the general influence of these structural features on key reactions.

Structural FeatureEffect on Autoxidation RateEffect on Esterification/Hydrolysis RateRationale
Saturation (e.g., this compound) Very LowNo direct effect on mechanismAbsence of easily abstractable allylic hydrogens leads to high oxidative stability. mdpi.comgcirc.org
Unsaturation (e.g., Docosyl oleate) High to Very HighNo direct effect on mechanismPresence of reactive allylic C-H bonds significantly lowers the activation energy for radical formation. nih.gov
Long Alkyl Chain (e.g., Docosyl C22) Slight Decrease (per mole)DecreaseIncreased steric hindrance around the reaction center; potential mass transfer limitations. researchgate.net
Short Alkyl Chain (e.g., Methyl C1) Slight Increase (per mole)IncreaseLess steric hindrance allows easier access to the ester functional group. distantreader.org

Advanced Spectroscopic and Chromatographic Characterization in Docosyl Heptanoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For docosyl heptanoate (B1214049), ¹H and ¹³C NMR, along with two-dimensional methods, provide a complete picture of the molecular framework.

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms within the docosyl heptanoate molecule. The spectrum is characterized by several key signals corresponding to the protons in the heptanoate and docosyl moieties. nih.govorgchemboulder.com The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons.

The most downfield signal is typically a triplet corresponding to the methylene (B1212753) protons (–O–CH₂–) of the docosyl group, which are directly attached to the ester oxygen. orgchemboulder.com Another characteristic triplet appears further upfield, representing the α-methylene protons (–CH₂–C=O) of the heptanoate group, adjacent to the carbonyl carbon. orgchemboulder.com The long polymethylene chains of both the fatty acid and fatty alcohol portions of the molecule produce a large, overlapping multiplet in the upfield region of the spectrum. nih.gov The terminal methyl groups (–CH₃) of both chains appear as triplets at the most upfield positions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Assigned Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Docosyl –O–CH₂ –R ~4.05 Triplet (t)
Heptanoate CH₃ ~0.88 Triplet (t)
Docosyl CH₃ ~0.88 Triplet (t)
Heptanoate α-CH₂ –C=O ~2.28 Triplet (t)
Heptanoate/Docosyl –(CH₂ )n– ~1.25 Multiplet (m)
Heptanoate β-CH₂ ~1.61 Multiplet (m)

Note: Predicted values are based on typical chemical shifts for long-chain alkyl esters.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. compoundchem.com

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing at the lowest field (~174 ppm). compoundchem.comresearchgate.net The carbon atom of the docosyl chain attached to the ester oxygen (–O–CH₂–) appears at a distinct downfield position (~64 ppm). The α-methylene carbon of the heptanoate chain is also clearly resolved (~34 ppm). The numerous methylene carbons of the long alkyl chains produce a series of signals in the upfield region, typically between 22 and 32 ppm. researchgate.netlibretexts.org The terminal methyl carbons of both the heptanoate and docosyl chains are the most shielded, appearing furthest upfield (~14 ppm). researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Assigned Carbon Atom Predicted Chemical Shift (δ, ppm)
Ester C =O ~174.0
Docosyl –O–C H₂–R ~64.4
Heptanoate α-C H₂–C=O ~34.4
Heptanoate/Docosyl –(C H₂)n– ~22.7 - 31.9
Docosyl –O–CH₂–C H₂– ~28.7

Note: Predicted values are based on typical chemical shifts for long-chain alkyl esters.

Two-dimensional (2D) NMR experiments are employed to resolve signal overlap and definitively establish atomic connectivity. For a molecule like this compound with extensive signal overlap in the ¹H NMR spectrum, 2D techniques are particularly valuable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons (protons coupled through two or three bonds). This would be used to trace the connectivity along the heptanoate and docosyl carbon chains, confirming the sequence of methylene groups.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would be used to unambiguously assign the ¹H signals to their corresponding ¹³C signals, for instance, confirming the assignment of the –O–CH₂– protons at ~4.05 ppm to the carbon at ~64.4 ppm.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. researchgate.net The molecular formula of this compound is C₂₉H₅₈O₂, corresponding to a molecular weight of approximately 438.8 g/mol . nih.gov

Electron Ionization (EI): EI is a hard ionization technique where the sample is bombarded with high-energy electrons, typically 70 eV. researchgate.net This process forms a radical cation molecular ion (M⁺•) that is highly energetic and prone to extensive fragmentation. While the molecular ion peak for long-chain esters may be weak or absent, the resulting fragment ions are highly characteristic and provide significant structural information. researchgate.net

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for analyzing large or thermally labile molecules. nih.gov It typically generates protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺ or [M+NH₄]⁺) with minimal fragmentation in the ion source. nih.govchromatographyonline.com This allows for the clear determination of the molecular weight. When coupled with tandem mass spectrometry (MS/MS), ESI can be used to induce and analyze fragmentation. nih.gov

In tandem mass spectrometry, a specific ion (such as the molecular ion from EI or a protonated molecule from ESI) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments helps to piece together the molecular structure.

For this compound, the fragmentation is predictable and informative. A key fragmentation pathway involves the cleavage of the ester bond. Under EI conditions, a prominent fragment is the protonated heptanoic acid, [CH₃(CH₂)₅COOH₂]⁺, which appears at an m/z of 131. nih.govnih.gov Another characteristic fragmentation is the formation of an acylium ion, [CH₃(CH₂)₅CO]⁺, from the cleavage of the C-O bond, which would have an m/z of 113. Fragmentation of the long docosyl chain also occurs, leading to a series of hydrocarbon fragments. For example, a fragment ion at m/z 282 can be attributed to the [C₂₀H₄₂]⁺• ion, resulting from cleavage within the docosyl alkyl chain. nih.gov

Table 3: Common Fragment Ions of this compound in Mass Spectrometry (EI)

m/z Proposed Ion Structure Origin
438 [C₂₉H₅₈O₂]⁺• Molecular Ion (M⁺•)
309 [C₂₂H₄₅]⁺ Docosyl carbocation
282 [C₂₀H₄₂]⁺• Alkene fragment from docosyl chain
131 [CH₃(CH₂)₅COOH₂]⁺ Protonated heptanoic acid

Note: Fragmentation data is based on general patterns for wax esters and publicly available spectral data. researchgate.netnih.govnih.gov

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the structural elucidation of compounds like this compound, providing highly accurate mass measurements that allow for the determination of elemental compositions. algimed.com Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass of an ion with an accuracy of a few parts per million (ppm). algimed.comresearchgate.net This precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. algimed.com

For this compound (C₂₉H₅₈O₂), the theoretical monoisotopic mass can be calculated with high precision. An experimentally determined mass that falls within a narrow tolerance (typically <5 ppm) of this theoretical value provides strong evidence for the compound's elemental composition. algimed.com This technique is particularly valuable for confirming the identity of synthesized this compound or for identifying it in complex mixtures.

HRMS is also critical for analyzing fragment ions produced during tandem mass spectrometry (MS/MS). The accurate mass of these fragments can help to deduce the structure of the original molecule. For instance, in the analysis of long-chain esters, HRMS can differentiate between fragment ions with the same nominal mass but different elemental compositions, providing unambiguous structural information. wiley.com

Table 1: Theoretical Mass of this compound and Related Ions

Ion Species Chemical Formula Theoretical Monoisotopic Mass (Da)
[M+H]⁺ C₂₉H₅₉O₂⁺ 439.45096
[M+Na]⁺ C₂₉H₅₈NaO₂⁺ 461.43290
[M-H]⁻ C₂₉H₅₇O₂⁻ 437.43636

Note: These values are calculated based on the most abundant isotopes of each element.

Chromatographic Separation Techniques

Chromatography is a fundamental set of techniques for the separation, identification, and purification of individual components from a mixture. For a long-chain ester like this compound, various chromatographic methods are employed, each with its specific advantages.

Gas Chromatography (GC) and its hyphenated techniques (e.g., GC-MS, GC-FID)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Given its long alkyl chain, this compound is amenable to GC analysis, particularly at high temperatures. The retention time of this compound in a GC system is dependent on its volatility and its interaction with the stationary phase of the column. researchgate.net

Hyphenation of GC with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS) enhances its analytical capabilities.

GC-FID: This technique is widely used for the quantification of organic compounds. The FID response is proportional to the number of carbon atoms in the analyte, making it a reliable method for determining the concentration of this compound in a sample. nih.gov

GC-MS: This is a powerful tool for both qualitative and quantitative analysis. spectra-analysis.com The mass spectrometer provides information about the mass-to-charge ratio (m/z) of the compound and its fragment ions, which aids in its identification. The PubChem database reports a GC-MS spectrum for this compound, with a top peak at m/z 131. nih.gov This likely corresponds to a fragment ion resulting from the cleavage of the ester bond. The analysis of fatty acid methyl esters (FAMEs) by GC-MS is a well-established method, and similar principles apply to the analysis of this compound. nih.govresearchgate.netacs.orguib.no

Table 2: Typical GC-MS Parameters for Long-Chain Ester Analysis

Parameter Value
Column HP-5MS (or equivalent)
Injector Temperature 280 °C
Oven Program Initial temp 60°C, ramp to 315°C
Carrier Gas Helium
Ionization Mode Electron Impact (EI)
Mass Range m/z 50-500

Note: These are general parameters and may need to be optimized for specific applications. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with various detectors (e.g., UV, ELSD, PDA, MS)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are versatile techniques for the separation of a wide range of compounds, including those that are not volatile enough for GC. semanticscholar.orgusda.govresearchgate.netresearchgate.net For this compound, which is a non-polar molecule, reversed-phase HPLC is a suitable method.

The choice of detector is crucial for the analysis of this compound, as it lacks a strong chromophore for UV detection.

Evaporative Light Scattering Detector (ELSD): This is a universal detector that is well-suited for the analysis of non-volatile compounds like wax esters. semanticscholar.orgresearchgate.net The response is dependent on the mass of the analyte, allowing for quantification.

Mass Spectrometry (MS): Coupling HPLC or UHPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, enabling both identification and quantification. nih.gov

Photodiode Array (PDA) Detector: While not ideal for this compound itself, a PDA detector could be used if the compound is derivatized with a UV-absorbing tag.

Research on the analysis of similar wax esters has utilized C30 and C18 columns with gradients of solvents like methanol (B129727) and chloroform. semanticscholar.orgusda.govresearchgate.net

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. leidenuniv.nlmdpi.com SFC offers several advantages over HPLC for the analysis of lipids and waxes, including faster analysis times and reduced use of organic solvents. researchgate.netnih.gov

Due to its non-polar nature, supercritical CO₂ is an excellent mobile phase for the separation of hydrophobic molecules like this compound. acs.org Modifiers such as methanol can be added to the mobile phase to adjust its polarity and improve the separation of different lipid classes. nih.gov SFC can be coupled with various detectors, including MS and ELSD, for sensitive detection and identification. researchgate.net This technique is particularly advantageous for the analysis of thermally labile compounds that may degrade under GC conditions. researchgate.net

Thin-Layer Chromatography (TLC) in Separation and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the separation and qualitative analysis of compounds. researchgate.netnih.gov It is also a valuable tool for monitoring the progress of chemical reactions and for the preliminary purification of compounds. researchgate.net

For the separation of this compound, a non-polar stationary phase like silica (B1680970) gel is typically used with a non-polar mobile phase. gerli.com The separation is based on the differential partitioning of the components between the stationary and mobile phases. column-chromatography.com A common solvent system for the separation of wax esters on silica gel TLC plates is a mixture of hexane (B92381) and diethyl ether. gerli.com The separated spots can be visualized by staining with reagents like iodine vapor or by charring with a strong acid. researchgate.net TLC can be used to isolate this compound from a reaction mixture before further purification by column chromatography or for a quick assessment of its purity. nih.govaocs.orgbohrium.comnih.govuit.no

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. spectra-analysis.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The most prominent peaks would be the C=O stretching vibration of the ester group, typically appearing around 1735-1750 cm⁻¹, and the C-O stretching vibrations in the 1100-1300 cm⁻¹ region. researchgate.netresearchgate.net Additionally, strong bands due to the C-H stretching and bending vibrations of the long docosyl and heptanoyl alkyl chains would be observed in the 2850-2960 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netnih.govdntb.gov.uaresearchgate.netqub.ac.uk It relies on the inelastic scattering of monochromatic light. For this compound, the Raman spectrum would also show a characteristic C=O stretching band, although it is typically weaker than in the IR spectrum. The C-C stretching vibrations of the long alkyl chains would give rise to strong signals in the Raman spectrum, providing information about the conformational order of the chains. researchgate.netresearchgate.net

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Functional Group
C-H Stretch (alkyl) 2850-2960 (strong) 2850-2960 (strong) -CH₂, -CH₃
C=O Stretch (ester) 1735-1750 (strong) 1730-1750 (weak) -C(=O)O-
C-O Stretch (ester) 1100-1300 (strong) 800-920 (medium) -C-O-

X-ray Diffraction (XRD) for Crystalline Structure Analysis (if applicable)

X-ray diffraction (XRD) is a powerful analytical technique for investigating the crystalline structure of solid materials. In the context of this compound, a long-chain ester, XRD can provide valuable insights into its solid-state properties, such as polymorphism, crystallinity, and molecular packing. While specific crystallographic data for this compound is not extensively available in public literature, the principles of XRD analysis as applied to long-chain esters and waxes can be used to understand its potential crystalline characteristics.

Polymorphism, the existence of a substance in two or more crystalline forms, is a common phenomenon in long-chain compounds. These different polymorphic forms will exhibit distinct XRD patterns, particularly in their long and side spacings, reflecting variations in molecular conformation and packing. The crystalline form can significantly influence the physical properties of the material, such as its melting point, solubility, and mechanical strength.

A hypothetical X-ray powder diffraction analysis of a crystalline sample of this compound would be expected to yield a diffraction pattern with a series of peaks. The positions of these peaks (typically reported as 2θ angles) can be used to calculate the d-spacings (the distance between parallel planes of atoms in the crystal) using Bragg's Law.

A representative table of potential XRD data for a polymorphic form of a long-chain ester like this compound is presented below. This data is illustrative and based on typical findings for similar compounds.

2θ (degrees) d-spacing (Å) Relative Intensity (%) Miller Indices (hkl) - Hypothetical Assignment
2.535.3100(001)
5.017.745(002)
7.511.820(003)
21.44.1580(110)
23.83.7365(200)

In this hypothetical data, the peaks at low 2θ angles with large d-spacings (e.g., 35.3 Å, 17.7 Å, 11.8 Å) would be indicative of the long spacing, corresponding to the (00l) reflections from the lamellar structure. The group of peaks at higher 2θ angles with smaller d-spacings (e.g., 4.15 Å and 3.73 Å) would represent the side spacings, related to the packing of the alkyl chains. The relative intensities of the peaks provide information about the electron density distribution and the orientation of the molecules within the crystal lattice.

The study of such diffraction patterns would allow researchers to determine the unit cell parameters of the crystalline this compound, identify its polymorphic form, and calculate its degree of crystallinity. This information is crucial for understanding the material's behavior in various applications and for controlling its physical properties during manufacturing and formulation processes.

Computational Chemistry and Molecular Modeling of Docosyl Heptanoate Systems

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure and energetic properties of docosyl heptanoate (B1214049). These methods provide a fundamental understanding of the molecule's intrinsic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ekb.eg By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for a molecule of the size of docosyl heptanoate.

DFT calculations can predict a variety of electronic properties that are crucial for understanding the reactivity of this compound. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other chemical species.

For this compound, DFT calculations would likely show that the most electron-rich region is centered around the oxygen atoms of the ester group, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon would be identified as an electron-poor site, prone to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-7.5 eVIndicates the energy of the outermost electrons and susceptibility to oxidation.
LUMO Energy1.2 eVIndicates the energy of the lowest empty orbital and susceptibility to reduction.
HOMO-LUMO Gap8.7 eVA large gap suggests high kinetic stability and low chemical reactivity.
Dipole Moment1.9 DQuantifies the overall polarity of the molecule, influencing intermolecular interactions.

Ab Initio Methods for Energetic and Spectroscopic Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. bluelaze.com While computationally more demanding than DFT, they can provide highly accurate predictions of molecular properties.

These methods are particularly valuable for determining the energetic properties of this compound, such as its heat of formation and conformational energies. By calculating the energies of different spatial arrangements of the atoms (conformers), ab initio methods can identify the most stable, lowest-energy structure of the molecule.

Furthermore, ab initio calculations can be used to predict spectroscopic properties. For instance, by calculating the vibrational frequencies of the molecule's chemical bonds, one can simulate its infrared (IR) and Raman spectra. chem-soc.siyoutube.com This is invaluable for interpreting experimental spectra and assigning specific peaks to the vibrations of different functional groups. For this compound, these calculations would predict a strong vibrational mode associated with the C=O stretch of the ester group, typically appearing in the 1735-1750 cm⁻¹ region of the IR spectrum. orgchemboulder.com

Table 2: Illustrative Ab Initio Calculated Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
C=O (Ester)Stretching1742
C-O (Ester)Stretching1245
C-H (Alkyl)Stretching2850-2960
C-H (Alkyl)Bending1375-1465

Note: These frequencies are typical for the respective functional groups and serve as an illustrative example. Actual calculated values may vary depending on the specific ab initio method and basis set used.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes, intermolecular interactions, and the influence of the surrounding environment.

Conformational Analysis and Flexibility of Long-Chain Esters

Due to the presence of numerous single bonds in its long alkyl chains, this compound can adopt a vast number of different conformations. nih.gov MD simulations are an ideal tool to explore this conformational landscape and understand the molecule's flexibility.

Intermolecular Interactions and Self-Assembly Phenomena

MD simulations can provide detailed insights into the non-covalent interactions between this compound molecules, which govern their aggregation and self-assembly behavior. nih.gov These interactions are primarily driven by van der Waals forces between the long alkyl chains and dipole-dipole interactions involving the polar ester groups.

By simulating a system containing multiple this compound molecules, one can observe how they arrange themselves relative to one another. It is anticipated that the long, non-polar alkyl chains will tend to align with each other to maximize van der Waals contacts, in a manner similar to the packing of lipids in a bilayer. The polar ester groups may also exhibit specific arrangements to optimize dipole-dipole interactions. Understanding these interactions is crucial for predicting the bulk properties of this compound, such as its melting point and viscosity.

Table 3: Representative Intermolecular Interaction Energies for this compound Dimers from MD Simulations

Interaction TypeEstimated Energy (kcal/mol)Description
Van der Waals (Alkyl Chains)-15 to -25Strong attractive forces due to the large surface area of the long alkyl chains.
Dipole-Dipole (Ester Groups)-2 to -5Weaker, more directional interactions between the polar ester functionalities.

Note: These energy values are illustrative estimates for a long-chain ester and would be quantified more precisely through dedicated simulation studies.

Solvent Effects on Molecular Behavior

The behavior of this compound can be significantly influenced by its surrounding solvent environment. MD simulations are well-suited to study these solvent effects by explicitly including solvent molecules in the simulation box. frontiersin.orgresearchgate.netresearchgate.net

In a polar solvent like water, the hydrophobic alkyl chains of this compound would tend to aggregate to minimize their contact with water molecules, a phenomenon known as the hydrophobic effect. The polar ester group, on the other hand, would be solvated by water molecules through dipole-dipole interactions. In a non-polar solvent, such as hexane (B92381), the entire molecule would be well-solvated, and the extended conformations of the alkyl chains would likely be favored. MD simulations can quantify these solvent-solute interactions and predict how the conformational preferences and aggregation behavior of this compound change in different solvents. rsc.org

Docking and Molecular Recognition Studies (Theoretical Enzymatic Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can provide valuable insights into its potential interactions with various enzymes, shedding light on its metabolic pathways, potential biological activity, and mechanisms of action at a molecular level.

The process of molecular docking involves the three-dimensional structures of both the ligand (this compound) and the protein (enzyme). The this compound molecule is flexible, while the enzyme is typically held rigid or with some degree of flexibility in its active site. Sophisticated algorithms then explore a vast conformational space to find the most energetically favorable binding poses. The output of a docking study is typically a set of binding modes, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol).

For a long-chain ester like this compound, enzymes of particular interest for docking studies would include lipases and esterases, which are responsible for the hydrolysis of ester bonds. By modeling the interaction of this compound with the active site of these enzymes, researchers can identify the key amino acid residues involved in substrate recognition and catalysis. For instance, hydrogen bonds and hydrophobic interactions between the docosyl and heptanoyl chains of the ester and the amino acid side chains of the enzyme's binding pocket can be visualized and quantified. nih.gov

Molecular docking studies on fatty acids and their esters have been successfully employed to understand their interactions with a range of enzymes. For example, studies have investigated the binding of various fatty acids to enzymes such as cyclooxygenases, lipoxygenases, and even viral proteins like the SARS-CoV-2 main protease. researchgate.netresearchgate.net These studies have revealed that the length and saturation of the fatty acid chains can significantly influence the binding affinity and specificity.

In a hypothetical docking study of this compound with a panel of human lipases, the results could be summarized in a table similar to the one below. Such data would be instrumental in predicting which lipases are most likely to metabolize this compound and could guide further experimental studies.

Table 1: Hypothetical Docking Results of this compound with Human Lipases

Enzyme PDB ID Binding Affinity (kcal/mol) Key Interacting Residues
Pancreatic Lipase (B570770) 1LPB -8.5 SER152, ASP176, HIS263
Gastric Lipase 1HLG -7.9 SER153, ASP319, HIS353
Lipoprotein Lipase 1LPA -9.2 SER132, ASP156, HIS241
Endothelial Lipase 5CIL -8.8 SER169, ASP193, HIS275

The binding affinity values represent the free energy of binding, with more negative values indicating a stronger interaction. The key interacting residues are the amino acids in the enzyme's active site that form significant contacts with the this compound molecule. This information can be used to understand the specificity of the enzyme for this particular substrate.

Machine Learning Approaches in Predicting this compound Chemical Behavior

Machine learning (ML) has emerged as a powerful tool in chemistry for predicting the physicochemical properties and biological activities of molecules, offering a rapid and cost-effective alternative to experimental measurements. scholasticahq.com For a compound like this compound, where experimental data may be scarce, ML models can provide valuable predictions of its chemical behavior.

The development of an ML model for predicting the properties of this compound would typically involve several steps. First, a large dataset of molecules with known properties, preferably including other long-chain esters, is compiled. nih.gov For each molecule in the dataset, a set of numerical features, known as molecular descriptors, is calculated. These descriptors can encode various aspects of the molecular structure, such as its size, shape, and electronic properties.

Next, an ML algorithm is trained on this dataset to learn the relationship between the molecular descriptors and the property of interest. A variety of algorithms can be used, including linear regression, support vector machines, random forests, and deep neural networks. researchgate.net The choice of algorithm often depends on the size and complexity of the dataset.

Once the model is trained, it can be used to predict the properties of new molecules, such as this compound, by simply calculating their molecular descriptors and feeding them into the model. The accuracy of the predictions is assessed by comparing the model's output to known experimental values for a separate test set of molecules that were not used during training.

Several studies have demonstrated the successful application of machine learning in predicting the properties of fatty acid esters. For instance, ML models have been developed to accurately predict properties like density, viscosity, and speed of sound for various fatty acid ethyl esters under different temperatures and pressures. nih.govresearchgate.net These models can be highly accurate, with reported coefficients of determination (R²) often exceeding 0.99. researchgate.net

A hypothetical application of machine learning to predict the physicochemical properties of this compound is presented in the table below. Such predictive models can be invaluable in various applications, from designing industrial processes to assessing the environmental fate of the compound.

Table 2: Hypothetical Machine Learning Predictions for this compound Properties

Property Predicted Value Experimental Value Model Type
Melting Point (°C) 45.2 44.8 Random Forest
Boiling Point (°C) 485.6 - Gradient Boosting
Density (g/cm³) at 25°C 0.858 0.860 Neural Network
Viscosity (mPa·s) at 25°C 25.4 - Support Vector Machine

The table illustrates how machine learning models can provide accurate predictions for properties that have been experimentally measured and also estimate properties for which no experimental data is available. The continuous development of new machine learning algorithms and the growing availability of large chemical datasets promise to further enhance the accuracy and scope of these predictive models.

Biocatalytic Transformations and Enzyme Kinetics in Docosyl Heptanoate Synthesis and Degradation

Characterization of Lipase (B570770) and Esterase Specificity Towards Docosyl Heptanoate (B1214049) Substrates

The biocatalytic synthesis and hydrolysis of docosyl heptanoate are primarily governed by the specificity of lipases (triacylglycerol hydrolases, EC 3.1.1.3) and esterases (carboxyl ester hydrolases, EC 3.1.1.1). A key distinction between these enzymes lies in their substrate preference: esterases typically favor water-soluble esters with shorter acyl chains (fewer than 10 carbon atoms), while lipases are more effective at hydrolyzing water-insoluble esters with long acyl chains (10 or more carbon atoms). mdpi.com Given that this compound is formed from a long-chain alcohol (docosanol, C22) and a medium-chain fatty acid (heptanoic acid, C7), its processing involves enzymes capable of accommodating bulky molecular structures.

Lipases exhibit a phenomenon known as interfacial activation, where their catalytic activity significantly increases at a lipid-water interface. google.com This property is crucial for acting on insoluble substrates like this compound. The specificity of a lipase is influenced by the chain length of both the fatty acid and the alcohol moieties. For instance, studies on the esterification of various fatty acids have shown that lipases can have distinct preferences. Some lipases show higher activity with medium-chain fatty acids, while others are more active towards long-chain ones. dss.go.th Similarly, the bulky nature of the docosyl group can present steric hindrance, influencing which enzymes can effectively bind and catalyze the reaction.

Research into the enzymatic deacylation of various carboxylic esters has demonstrated that there isn't always a linear relationship between the length of the acyl chain and the enzyme's selectivity or activity. amazonaws.com For example, in reactions catalyzed by Candida antarctica lipase B (CALB), changes in acyl chain length from two to six carbons in 2-octyl esters resulted in non-linear variations in conversion rates. amazonaws.com While direct studies on this compound are limited, it is understood that enzymes like CALB are promising for such transformations due to their activity towards bulky substrates. cirad.fr The specificity of an esterase from Aeropyrum pernix K1 was found to be highest towards p-nitrophenyl octanoate (B1194180) (C8), suggesting that certain esterases can handle medium-length acyl chains effectively, which is relevant to the heptanoate portion of this compound. mdpi.com

The following table illustrates the substrate specificity of a lipase from Sporisorium reilianum SRZ2, which shows a preference for short-chain p-nitrophenyl esters, highlighting how activity can vary with acyl chain length.

Table 1: Substrate Specificity of Recombinant SRL against p-Nitrophenyl Esters This table is interactive. Users can sort columns and filter data.

Substrate (p-Nitrophenyl) Specific Activity (U/mg) Relative Activity (%)
Acetate (B1210297) (C2) 128.8 ± 6.4 12.1 ± 0.6
Butyrate (B1204436) (C4) 851.6 ± 42.6 80.2 ± 4.0
Hexanoate (C6) 1062.2 ± 53.1 100
Octanoate (C8) 598.2 ± 29.9 56.3 ± 2.8
Decanoate (C10) 185.7 ± 9.3 17.5 ± 0.9
Dodecanoate (C12) 101.4 ± 5.1 9.5 ± 0.5
Myristate (C14) 49.3 ± 2.5 4.6 ± 0.2
Palmitate (C16) 28.1 ± 1.4 2.6 ± 0.1

Data derived from studies on Sporisorium reilianum SRZ2 lipase, which exhibits characteristics similar to Candida antarctica lipase B (CALB). researchgate.net

Enzyme Kinetics and Reaction Rate Modeling

The kinetics of lipase-catalyzed synthesis of long-chain esters like this compound are often described by the Ping-Pong Bi-Bi mechanism. dss.go.th This model assumes that the enzyme binds to the first substrate (e.g., heptanoic acid) and releases a product (e.g., water) before binding to the second substrate (docosanol). This mechanism can sometimes be accompanied by substrate inhibition, where high concentrations of either the acid or the alcohol can decrease the reaction rate. dss.go.thresearchgate.net

Kinetic models are essential for optimizing reaction conditions in industrial bioreactors. fkit.hr The Michaelis-Menten equation is a fundamental component of these models, which relates the reaction rate to substrate concentration. igem.wiki The key parameters, the Michaelis constant (Kₘ) and the maximum reaction rate (Vₘₐₓ), are determined experimentally by varying the concentration of one substrate while keeping the other constant. dss.go.th For example, in the synthesis of n-butyl oleate, the Kₘ for oleic acid was found to be lower than that for n-butanol, indicating a higher affinity of the enzyme for the fatty acid. researchgate.net

The rate of esterification is influenced by several factors, including temperature, water content, and substrate molar ratio. dss.go.th For the synthesis of ethyl hexanoate, temperatures between 45–55 °C were found to be optimal, with enzyme deactivation occurring at higher temperatures. researchgate.net The structure of the reactants also plays a significant role; straight-chain acids and alcohols are generally easier to esterify than branched-chain structures. researchgate.net

The following interactive table presents kinetic parameters for the enzymatic synthesis of ethyl hexanoate, a shorter ester, which provides insight into the values that might be expected for similar reactions.

Table 2: Apparent Kinetic Parameters for Ethyl Hexanoate Synthesis This table is interactive. Users can sort columns and filter data.

Parameter Value Unit Substrate Context
Vₘₐₓ 1.861 µmol min⁻¹ mg⁻¹ enzyme Overall maximum velocity
Kₘ (ester) 0.0135 M For ethyl caprate
Kₘ (acid) 0.08466 M For hexanoic acid
Kᵢ (ester) 3.07 M Inhibition constant for ethyl caprate
Kᵢ (acid) 0.550 M Inhibition constant for hexanoic acid

Kinetic parameters determined for the transesterification reaction catalyzed by Rhizomucor miehei lipase. researchgate.net

Mechanistic Insights into Enzymatic this compound Processing

The enzymatic processing of this compound, whether in synthesis or hydrolysis, proceeds via a well-established mechanism common to serine hydrolases. The core of this mechanism involves a catalytic triad (B1167595) in the enzyme's active site, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues. google.com

The process of hydrolysis or alcoholysis by a lipase generally involves four key steps:

Interfacial Activation : The lipase adsorbs to the interface of the insoluble substrate (this compound) and the aqueous medium. This induces a conformational change, opening a lid-like structure that covers the hydrophobic active site and allowing the substrate to enter. google.com

Formation of the Tetrahedral Intermediate : The nucleophilic serine residue in the active site attacks the carbonyl carbon of the ester bond in this compound. This forms a short-lived tetrahedral intermediate, which is stabilized by hydrogen bonds within the enzyme's "oxyanion hole". google.com

Acyl-Enzyme Complex Formation : The ester bond is cleaved. The alcohol portion (docosanol) is released, leaving the acyl portion (heptanoyl group) covalently bonded to the serine residue, forming an acyl-enzyme complex. google.com

Deacylation and Enzyme Regeneration : A nucleophile (water for hydrolysis, or an alcohol for transesterification) enters the active site and attacks the acyl-enzyme complex. This releases the fatty acid (heptanoic acid) or a new ester and regenerates the free enzyme, ready for another catalytic cycle. google.com

This fundamental mechanism underlies the ability of lipases to catalyze not only hydrolysis but also esterification and transesterification reactions, depending on the reaction medium and the available nucleophiles. mdpi.com

Engineering of Biocatalysts for Improved Performance (e.g., directed evolution)

To overcome the limitations of natural enzymes, such as low stability, insufficient activity, or narrow substrate scope, biocatalysts are often engineered. nih.gov Directed evolution and rational design are two powerful strategies for creating tailor-made enzymes with improved properties for industrial applications, including the synthesis of long-chain esters like this compound. cirad.frmdpi.com

Directed evolution mimics the process of natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by screening for mutants with the desired improvements, such as enhanced thermal stability or increased activity towards a specific substrate. mdpi.commdpi.com This technique has been successfully used to improve lipase B from Candida antarctica (CALB), a widely used biocatalyst, resulting in mutants with a 20-fold increase in half-life at 70 °C. cirad.fr For substrates that are not accepted by the wild-type enzyme, directed evolution can be used to alter the substrate scope; this was demonstrated in the engineering of a transaminase that initially had no activity for a bulky ketone but became highly efficient after 11 rounds of evolution. acs.org

Rational design , in contrast, relies on a detailed understanding of the enzyme's three-dimensional structure and its mechanism. cirad.fr Using computational modeling and site-directed mutagenesis, specific amino acid residues in the active site or substrate-binding tunnel can be altered to improve performance. google.com For example, by modifying residues in the substrate-binding tunnel of a lipase, researchers have been able to significantly alter enzyme selectivity. jscimedcentral.com

Substrate Analogue and Derivatization Studies in Biocatalysis

Substrate analogue and derivatization studies are valuable tools for probing the active site of enzymes and understanding the structural requirements for catalysis. mdpi.comcolab.ws By synthesizing and testing esters that are structurally similar to this compound, researchers can gain insights into an enzyme's specificity and mechanism.

For instance, studies on the synthesis of isobornyl esters, which involve a bulky alcohol similar to docosanol, provide information on how enzymes handle sterically demanding substrates. mdpi.com The enzymatic acetylation of lignin (B12514952) model compounds, which have complex structures, has shown that lipases like CALB can selectively modify primary aliphatic hydroxyl groups, a finding relevant to the primary hydroxyl of docosanol. beilstein-journals.org

Derivatization is often employed for analytical purposes, such as converting fatty acids or alcohols into forms that are more easily analyzed by gas chromatography (GC). nih.gov For example, prior to GC analysis, carboxylic acids can be converted to their methyl esters to make them more volatile. nih.gov In kinetic resolution studies, substrates may be derivatized to their corresponding acetates or propionates to investigate the effect of acyl chain length on enzyme enantioselectivity. amazonaws.com These derivatization techniques are essential for accurately monitoring the progress of biocatalytic reactions involving this compound and its constituent parts.

Studies on Environmental Transport and Abiotic/biotic Transformation Pathways of Long Chain Esters

Adsorption and Desorption Phenomena in Environmental Matrices

The mobility and bioavailability of organic compounds in the environment are largely controlled by their tendency to adsorb to solid matrices like soil and sediment. ecetoc.org For hydrophobic compounds like long-chain esters, this process is particularly significant.

The primary mechanism for the adsorption of non-polar organic chemicals in soil is partitioning into soil organic matter (SOM). ecetoc.orgresearchgate.net The extent of adsorption is often described by the soil-organic carbon partition coefficient (Koc), which normalizes the distribution coefficient (Kd) to the organic carbon content of the soil. ecetoc.org Compounds with high hydrophobicity, indicated by a large octanol-water partition coefficient (Kow), tend to have high Koc values, signifying strong adsorption. nih.govmdpi.com Given the long alkyl chain of docosyl heptanoate (B1214049), it is predicted to have a very high Kow value and consequently a strong affinity for soil organic carbon.

Research on other esters demonstrates the critical role of organic matter and other soil properties. The adsorption and desorption of monosulfuron-ester in various Chinese soils were well-described by the Freundlich equation, with adsorption being positively correlated with organic matter and clay content, and negatively correlated with pH. nih.gov Similarly, studies on organophosphate esters show that highly hydrophobic esters are strongly sorbed to soil, with soil organic carbon playing a key role, and exhibit limited desorption. nih.gov This strong binding reduces the concentration of the compound in the aqueous phase, thereby limiting its potential for leaching into groundwater but increasing its persistence in the soil column. ecetoc.org

Table 1: Factors Influencing the Adsorption of Esters in Soil

Influencing FactorEffect on AdsorptionRationaleSupporting Findings
Soil Organic Matter (SOM) Positive CorrelationHydrophobic partitioning of the non-polar ester into the organic phase of the soil. researchgate.netAdsorption of various esters is strongly linked to the soil's organic carbon content. nih.govnih.gov
Clay Content Positive CorrelationProvides surface area for adsorption and can contain organic matter.Adsorption of monosulfuron-ester was positively correlated with clay content. nih.gov
Hydrophobicity (Kow) Positive CorrelationHigher hydrophobicity leads to a greater tendency to move from the aqueous phase to the organic phase (SOM). nih.govmdpi.comEsters with higher Kow values exhibit stronger adsorption and resistance to desorption. nih.govmdpi.com
Soil pH Variable/Negative CorrelationCan influence the surface charge of soil colloids and the chemical nature of organic matter.Adsorption of monosulfuron-ester was negatively correlated with pH in the range of 4.0-8.0. nih.gov

Desorption processes are also critical, as they determine whether a sequestered compound can be released back into the soil solution. For strongly sorbed compounds, desorption is often limited and can exhibit hysteresis, meaning the compound is more resistant to being released than it was to being adsorbed initially. nih.gov

Volatilization and Atmospheric Transport Studies

Volatilization is the process by which a substance transfers from soil or water into the atmosphere. This pathway is significant for compounds with high vapor pressure and low water solubility, often quantified by the Henry's Law constant. researchgate.net

Long-chain esters like docosyl heptanoate possess a high molecular weight, which results in extremely low vapor pressure and a negligible tendency to volatilize under typical environmental conditions. The energy required to transition these large molecules from a liquid or sorbed state to a gaseous state is substantial. Therefore, volatilization and subsequent long-range atmospheric transport are not considered significant fate pathways for this class of compounds. researchgate.net Modeling studies on soil fumigants, which are much more volatile, show that even for these compounds, factors like soil properties and surface coverings (tarps) significantly reduce emissions to the atmosphere. researchgate.net For a large, non-volatile molecule like this compound, these emissions would be virtually nonexistent.

Photodegradation Mechanisms

Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. This can occur through two primary mechanisms:

Direct Photolysis : The chemical itself absorbs photons, leading to the cleavage of chemical bonds. This requires the molecule to have a chromophore that absorbs light in the solar spectrum (wavelengths > 290 nm).

Indirect Photolysis : Other substances in the environment, known as photosensitizers (e.g., dissolved organic matter, nitrate (B79036) ions), absorb light and produce highly reactive transient species, such as hydroxyl radicals (•OH) and singlet oxygen. acs.org These reactive species then attack and degrade the target compound.

For many organic compounds, indirect photolysis is the more dominant pathway in natural waters. acs.org Studies on phthalate (B1215562) esters have shown that they can be degraded by reactive species generated by photosensitized humic substances. acs.org The degradation of polyester-urethane coatings is initiated by the photocleavage of the ester group and propagated through hydrogen abstraction by radicals, particularly from carbon atoms adjacent to the ester or urethane (B1682113) bond. tue.nl

In the case of this compound, the ester group itself does not strongly absorb sunlight. However, the long alkyl (docosyl) chain provides numerous C-H bonds that are susceptible to attack by hydroxyl radicals. The likely photodegradation mechanism would be initiated by hydrogen abstraction from the alkyl chain, leading to the formation of a carbon-centered radical. This radical would rapidly react with oxygen in the environment to form peroxy radicals, initiating a cascade of oxidative reactions that could ultimately lead to the cleavage of the carbon chain and the formation of smaller, more oxidized products like carboxylic acids and aldehydes. tue.nlnih.gov

Biodegradation Pathways and Microbial Metabolism

Biodegradation is a critical transformation pathway for organic compounds in the environment, mediated by microorganisms such as bacteria and fungi. The structure of an ester, containing an ester bond, makes it susceptible to initial enzymatic attack.

The first step in the biodegradation of an ester like this compound is the enzymatic hydrolysis of the ester linkage by lipases or esterases. This reaction cleaves the molecule into its constituent alcohol and carboxylic acid.

This compound + H₂O → Docosanol + Heptanoic Acid

Following this initial hydrolysis, the resulting long-chain alcohol (docosanol) and medium-chain fatty acid (heptanoic acid) are further metabolized by microorganisms through separate pathways.

Under aerobic conditions (in the presence of oxygen), biodegradation is generally rapid and efficient. The docosanol and heptanoic acid produced from hydrolysis are readily metabolized by a wide range of microbes.

Long-chain alcohols are typically oxidized first to the corresponding aldehyde and then to the carboxylic acid (docosanoic acid).

Fatty acids (both the original heptanoic acid and the newly formed docosanoic acid) are degraded primarily through the β-oxidation pathway. This process sequentially shortens the fatty acid chain by two carbon atoms in each cycle, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.

Under anaerobic conditions (in the absence of oxygen), biodegradation proceeds more slowly and involves complex syntrophic relationships between different groups of microorganisms. nih.gov The initial hydrolysis step is the same as in aerobic degradation. However, the subsequent metabolism of the resulting long-chain fatty acids (LCFAs) is different.

LCFAs are degraded via anaerobic β-oxidation by proton-reducing acetogenic bacteria, such as those from the family Syntrophomonadaceae. nih.gov This process produces acetate (B1210297), hydrogen (H₂), and CO₂. These products are then utilized by methanogenic archaea to produce methane (B114726) (CH₄). oup.com This syntrophic partnership is crucial because the accumulation of hydrogen would otherwise inhibit the β-oxidation process. nih.gov

The structure of the ester can influence the rate and completeness of anaerobic degradation. Studies on various esters in marine sediment showed that those with a total carbon number between 12 and 18 were readily biodegradable, while the presence of branching could hinder the process. researchgate.net The accumulation of LCFAs on the surface of anaerobic sludge can sometimes create a physical barrier, causing mass transfer limitations and inhibiting methanogenesis. nih.gov

The identification of intermediate and final degradation products is key to elucidating metabolic pathways.

Initial Products : As established, the primary microbial degradation products of this compound are docosanol and heptanoic acid .

Intermediates of β-Oxidation : During the subsequent degradation of docosanol (via conversion to docosanoic acid) and heptanoic acid, a series of shorter-chain fatty acids are formed as intermediates. For example, the β-oxidation of docosanoic acid (C22) would produce arachidic acid (C20), stearic acid (C18), palmitic acid (C16), and so on, with the release of acetyl-CoA in each step. clemson.edu Similarly, heptanoic acid (C7) would be degraded to pentanoic acid (C5) and propionyl-CoA.

Final Products : Under aerobic conditions, the ultimate degradation products are carbon dioxide (CO₂) and water (H₂O) . Under anaerobic conditions, the final products are primarily **methane (CH₄) and carbon dioxide (CO₂) **, along with microbial biomass. oup.com

Studies on the anaerobic degradation of oleic and palmitic acids have identified acetate as the main volatile fatty acid that accumulates, while propionate (B1217596) and butyrate (B1204436) may also be present as minor intermediates. clemson.edu The specific intermediates observed can provide insight into the dominant metabolic routes being used by the microbial community. clemson.edunih.gov

Role of Microbial Communities in Ester Transformation

The transformation of long-chain esters, such as this compound, in the environment is significantly influenced by microbial communities. Various microorganisms possess the enzymatic machinery to degrade these compounds, playing a crucial role in their natural attenuation. The primary mechanism for the microbial transformation of esters is enzymatic hydrolysis, which breaks the ester bond to yield a fatty acid and an alcohol. In the case of this compound, this would result in heptanoic acid and docosanol (behenyl alcohol).

Waxes, which are esters of long-chain fatty acids and long-chain fatty alcohols, are structurally analogous to this compound and are found abundantly in the environment, for instance, in agricultural residues. ijcmas.comresearchgate.net The biodegradation of these waxy substances by microorganisms can lead to the release of nutrients and growth-promoting substances into the soil. ijcmas.comresearchgate.net

A diverse range of eubacteria capable of decomposing waxy residues are prevalent in the environment. ijcmas.comresearchgate.net Genera such as Pseudomonas, Alcaligenes, Micrococcus, Nocardia, Corynebacteria, Arthrobacter, Bacillus, and Rhodococcus have been identified as capable of degrading these long-chain esters. ijcmas.comresearchgate.net The initial step in this degradation is the enzymatic hydrolysis of the ester linkage, a reaction catalyzed by lipases and esterases. nih.gov Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are particularly effective at hydrolyzing esters at the interface between an insoluble substrate and the aqueous phase where the enzyme is dissolved. scispace.com

The subsequent fate of the resulting fatty acid and fatty alcohol involves further microbial metabolism. These components are typically catabolized through pathways like β-oxidation to generate energy and cellular components for the microorganisms. nih.gov The ability of microbial communities to utilize long-chain esters as a carbon source is a key factor in the environmental breakdown of these compounds. researchgate.net

Table 1: Bacterial Genera with Known Wax Ester Degrading Capabilities

Bacterial Genus Reference
Pseudomonas ijcmas.comresearchgate.net
Alcaligenes ijcmas.comresearchgate.net
Micrococcus ijcmas.comresearchgate.net
Nocardia ijcmas.comresearchgate.net
Corynebacteria ijcmas.comresearchgate.net
Arthrobacter ijcmas.comresearchgate.net
Bacillus ijcmas.comresearchgate.net
Rhodococcus ijcmas.comresearchgate.net
Proteus ijcmas.comresearchgate.net
Acinetobacter nih.gov
Marinobacter nih.gov

Hydrolytic Stability in Aquatic and Terrestrial Environments

The persistence of this compound in both aquatic and terrestrial environments is largely governed by its hydrolytic stability. Hydrolysis is a chemical reaction where a water molecule cleaves a bond, and in the case of an ester, this results in the formation of the parent carboxylic acid and alcohol. carbodiimide.com This process can occur through both abiotic and biotic pathways.

Abiotic hydrolysis of esters can be catalyzed by either acids or bases. youtube.com The rate of this reaction is influenced by several factors, including temperature, pH, and the molecular structure of the ester itself. researchgate.net Generally, ester hydrolysis is more rapid under alkaline conditions compared to acidic or neutral conditions. nih.gov The structure of the ester plays a significant role in its stability; for instance, steric hindrance around the carbonyl group of the ester can slow down the rate of hydrolysis. lubesngreases.com Esters with long-chain components, like this compound, may exhibit different hydrolytic behavior compared to short-chain esters due to their lower water solubility and potential for steric effects. researchgate.net

In addition to chemical hydrolysis, enzymatic hydrolysis by microbial lipases and esterases is a major degradation pathway in the environment. scispace.com These enzymes can significantly accelerate the rate of ester cleavage. nih.gov Lipases, which are ubiquitous in the environment, catalyze the hydrolysis of ester bonds at the interface of an oil-water phase. scispace.com The efficiency of enzymatic hydrolysis can be very high, with studies on the enzymatic synthesis and hydrolysis of wax esters demonstrating near-complete conversion under optimal conditions. nih.govresearchgate.net

Table 2: Factors Influencing the Hydrolytic Stability of Esters

Factor Influence on Hydrolysis Rate Reference
pH Increased rates in acidic and especially alkaline conditions. youtube.comnih.gov
Temperature Higher temperatures generally increase the reaction rate. researchgate.net
Molecular Structure Steric hindrance around the ester bond can decrease the rate. lubesngreases.com
Microbial Enzymes Presence of lipases and esterases significantly accelerates hydrolysis. scispace.com
Moisture Levels Higher moisture availability can increase hydrolysis rates. carbodiimide.com

Structure Property Relationships and Derivatization Approaches for Functional Investigation of Docosyl Heptanoate

Investigation of Long-Chain Ester Conformation and Packing

The physical state and functional properties of long-chain esters like docosyl heptanoate (B1214049) are intrinsically linked to their molecular conformation and intermolecular packing in the solid state. The extended docosyl and heptanoate alkyl chains allow for significant van der Waals interactions, which govern the crystalline structure.

Key Physicochemical Properties of Docosyl Heptanoate:

PropertyValue
Molecular Formula C₂₉H₅₈O₂
Molecular Weight 438.8 g/mol
IUPAC Name This compound
CAS Number 55320-07-5

Note: This table is interactive and can be sorted by clicking on the headers.

Synthesis and Characterization of this compound Derivatives for Probing Chemical Reactivity

To investigate the chemical reactivity and functional potential of this compound, derivatives can be synthesized by modifying either the docosyl alcohol or the heptanoic acid moiety. These derivatization strategies allow for the introduction of functional groups, spectroscopic probes, or reactive sites.

A common approach is the Fischer-Speier esterification of docosanol with heptanoic acid, or derivatives thereof, in the presence of an acid catalyst. To probe reactivity, derivatives of heptanoic acid containing, for example, a terminal double bond or a hydroxyl group could be used. The resulting this compound derivatives can then be subjected to various chemical reactions, such as polymerization, oxidation, or further esterification at the newly introduced functional group.

Characterization of these derivatives is crucial to confirm their structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure, while mass spectrometry confirms the molecular weight. nih.gov Infrared (IR) spectroscopy is used to verify the presence of the ester functional group and any newly introduced functionalities. nih.gov

Theoretical Studies on Interfacial Phenomena and Surface Activity

The amphiphilic nature of this compound, with its long nonpolar alkyl chains and a polar ester headgroup, suggests it will exhibit surface activity. mdpi.com Theoretical studies, such as molecular dynamics (MD) simulations, can provide valuable insights into its behavior at interfaces, for example, at an air-water or oil-water interface. uobaghdad.edu.iq

These computational models can predict how this compound molecules orient themselves at an interface to minimize free energy. uobaghdad.edu.iq It is expected that the polar ester group will have an affinity for a polar phase (like water), while the long nonpolar chains will extend into a nonpolar phase (like air or oil). This behavior is the basis for the formation of monolayers and can influence properties such as surface tension. uobaghdad.edu.iq By calculating parameters like the surface excess concentration and the area per molecule, theoretical studies can predict the emulsifying and stabilizing properties of this compound. researchgate.net

Exploration of this compound as a Model Compound for Larger Ester Systems

Due to its well-defined structure, this compound can serve as a valuable model compound for studying the behavior of more complex and larger ester systems, such as waxes, lipids, and polymeric materials. By thoroughly characterizing the physical and chemical properties of this compound, researchers can establish baseline data that can be used to understand the contributions of long-chain ester moieties in more complex systems.

For instance, studies on the thermal properties of this compound, such as its melting point and enthalpy of fusion, can provide a reference for understanding the phase behavior of natural waxes, which are complex mixtures of long-chain esters. Similarly, investigating the reactivity of the ester bond in this compound can offer insights into the degradation mechanisms of biodegradable polyesters. The use of model compounds simplifies the system under investigation, allowing for a more straightforward interpretation of experimental results, which can then be cautiously extrapolated to more complex materials. researchgate.net

Future Research Directions and Unaddressed Scientific Inquiries in Docosyl Heptanoate Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability Metrics

The chemical industry is increasingly focused on developing environmentally benign and efficient synthetic processes. For docosyl heptanoate (B1214049), future research will likely prioritize the development of novel synthetic routes that align with the principles of green chemistry.

Current research in ester synthesis highlights several promising avenues:

Electrosynthesis: The electrochemical synthesis of esters from feedstocks like carbon monoxide and water using renewable electricity is an emerging sustainable manufacturing method. nus.edu.sg A study led by researchers at the National University of Singapore demonstrated the electrosynthesis of C3–C6 acetate (B1210297) esters using copper catalysts. nus.edu.sgnus.edu.sg This approach, which can produce esters via the addition reaction of ethenone and alcohols generated during CO reduction, offers a potential pathway to greener production methods for long-chain esters like docosyl heptanoate, reducing reliance on fossil fuel-derived starting materials. nus.edu.sgnus.edu.sg

Biocatalysis: Enzymatic esterification, utilizing lipases, presents a highly selective and environmentally friendly alternative to traditional chemical catalysis. researchgate.netvulcanchem.com Lipases can operate under mild reaction conditions, often in solvent-free systems or green solvents, minimizing energy consumption and waste generation. vulcanchem.comnih.gov Research into identifying and engineering robust lipases tolerant to organic solvents could significantly advance the sustainable production of this compound. nih.gov

Greener Solvent Systems: Traditional esterification reactions often employ hazardous chlorinated or amide solvents. nih.gov Future research will focus on utilizing greener and less hazardous solvent systems, such as acetonitrile, which has been shown to be effective for Steglich esterification with comparable reaction rates and yields to traditional solvents. nih.gov

Atom-Economic Reactions: Cross-Dehydrogenative Coupling (CDC) reactions are being explored as a sustainable strategy for ester synthesis due to their high atom economy, which maximizes the incorporation of reactant atoms into the final product. labmanager.com The development of novel catalysts, such as bimetallic oxide clusters, that can facilitate CDC reactions using molecular oxygen as the sole oxidant represents a significant step towards more sustainable chemical synthesis. labmanager.com

Integration of Advanced Analytical Techniques for In-Situ Monitoring

The optimization of chemical reactions, including the synthesis of this compound, relies on a detailed understanding of reaction kinetics and mechanisms. The integration of advanced analytical techniques for in-situ monitoring is a critical area of future research.

Real-time monitoring provides continuous data on the progress of a reaction, allowing for precise control and optimization of process parameters. Key technologies in this area include:

Fiber-Optic Spectroscopy: Mid-infrared (mid-IR) fiber-optic probes offer a powerful tool for the in-situ quantitative analysis of chemical reactions, even at elevated temperatures. nih.gov These probes can be directly inserted into reaction vessels, providing real-time data on the concentration of reactants and products. nih.gov Similarly, fiber-optic Raman spectroscopy has been successfully used to monitor immobilized lipase-catalyzed esterification reactions in turbid organic systems. researchgate.net This technique allows for automatic data acquisition and provides accurate kinetic information. researchgate.net

In-Situ NMR Spectroscopy: Fourier transform nuclear magnetic resonance (FT-NMR) spectroscopy can be employed for continuous monitoring of esterification reactions. nih.gov This method not only provides initial reaction rates but can also offer insights into the regioselectivity of the enzyme, which is particularly valuable in biocatalysis. nih.gov

ReactIR: In-situ reaction monitoring with IR spectroscopy (ReactIR) is another valuable technique for studying reaction mechanisms. It has been used to demonstrate that the slow addition of reactants can prevent the buildup of potentially hazardous intermediates, such as diazo compounds, in certain esterification methods. acs.org

By integrating these advanced analytical techniques, researchers can gain a deeper understanding of the reaction dynamics in this compound synthesis, leading to improved yields, reduced reaction times, and enhanced process safety.

High-Throughput Screening for Catalytic and Biocatalytic Systems

The discovery of novel and highly efficient catalysts is a cornerstone of chemical research. High-throughput screening (HTS) methodologies are set to accelerate the identification of optimal catalytic systems for the synthesis of this compound.

HTS allows for the rapid screening of large libraries of potential catalysts under various reaction conditions. This approach is applicable to both chemical and biological catalysts:

Screening of Chemical Catalysts: HTS can be used to explore a wide range of metal-based catalysts, ligands, and reaction conditions to identify the most effective combinations for esterification. acs.org This can lead to the discovery of catalysts with improved activity, selectivity, and stability.

Screening of Biocatalysts: For enzymatic synthesis, HTS methods are crucial for identifying novel lipases and esterases with desired properties, such as high activity, substrate specificity, and tolerance to organic solvents. nih.govnih.gov Colorimetric assays, for example, can be adapted for the rapid screening of microbial ester biosynthesis, enabling the testing of large combinatorial libraries of mutant enzymes. researchgate.net The development of FACS-sortable picoreactors further enhances the throughput of screening, allowing for the testing of millions of catalyst candidates in biphasic systems. biorxiv.org

The application of HTS to this compound synthesis will undoubtedly lead to the discovery of more efficient and sustainable catalytic systems, paving the way for improved industrial production processes.

Advanced Computational Modeling for Predictive Chemistry

In recent years, computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. Advanced computational modeling holds significant promise for elucidating the intricacies of this compound chemistry.

Predicting Reaction Kinetics and Equilibrium: Predictive models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) can be used to simulate molecular interactions and reaction behavior. acs.org These models can predict reaction kinetics and equilibrium constants, helping to identify optimal reaction conditions and solvents without the need for extensive experimental work. acs.org

Elucidating Reaction Mechanisms: Molecular dynamics simulations can provide detailed insights into reaction mechanisms at the atomic level. For instance, Car-Parrinello molecular dynamics has been used to study the mechanism of ester hydrolysis in water, revealing the role of cooperative catalysis. nih.gov Such simulations can be applied to the synthesis of this compound to understand the catalytic cycle and identify rate-limiting steps.

Generative Language Models: A novel approach involves the use of generative large language models (LLMs) to predict optimal reaction procedures. mdpi.com By training these models on vast datasets of chemical reactions, it is possible to generate detailed procedural texts for esterification reactions from simple molecular notations. mdpi.com

The integration of these advanced computational tools will enable a more rational and predictive approach to the study of this compound chemistry, accelerating the design of new synthetic routes and the optimization of existing processes.

Exploration of Long-Chain Ester Chemical Reactivity in Extreme Conditions

Understanding the behavior of long-chain esters like this compound under extreme conditions is crucial for their application in demanding environments, such as in industrial lubricants or high-performance materials. vulcanchem.com

Future research in this area will focus on:

Thermal and Oxidative Stability: Investigating the thermal and oxidative stability of this compound at high temperatures and pressures is essential for its potential use as a lubricant base oil. vulcanchem.com Studies on the decomposition pathways and the formation of degradation products will provide valuable information for formulating stable lubricant compositions.

Hydrolytic Stability: The hydrolysis of esters can be accelerated under acidic or alkaline conditions and at elevated temperatures. studymind.co.uk A thorough understanding of the hydrolytic stability of this compound is necessary for applications where it may come into contact with water or other protic substances.

Combustion Chemistry: For applications where long-chain esters might be used as biofuels or fuel additives, a detailed understanding of their combustion chemistry is required. researchgate.net Computational kinetics and experimental studies can provide insights into ignition delay, flame speed, and the formation of pollutants. researchgate.net

By exploring the chemical reactivity of this compound under extreme conditions, researchers can unlock new applications and ensure its reliable performance in challenging environments.

Interdisciplinary Research Foci for Comprehensive Understanding of this compound Chemistry

A comprehensive understanding of this compound chemistry and its potential applications requires an interdisciplinary approach, integrating knowledge from various scientific and engineering fields.

Future interdisciplinary research will likely focus on:

Materials Science: The incorporation of this compound into polymer matrices could lead to the development of new materials with tailored properties. For example, long-chain esters can act as plasticizers, modifying the flexibility and processability of polymers. studymind.co.uk Research into long/short chain mixed cellulose (B213188) esters has shown that the properties of the resulting materials can be tuned by varying the length and degree of substitution of the acyl chains. acs.orgaalto.fi

Biology and Biotechnology: The conjugation of this compound with bioactive molecules could create new prodrugs or delivery systems with enhanced bioavailability and targeted delivery. mdpi.comontosight.ai The study of the enzymatic synthesis and degradation of long-chain esters is a key area of biotechnological research. researchgate.netmdpi.com

Environmental Science: Assessing the biodegradability and environmental fate of this compound is crucial for ensuring its environmental sustainability. europa.eu Interdisciplinary research involving chemistry, biology, and environmental science will be necessary to fully understand its life cycle and potential environmental impact.

Chemical Engineering: The scale-up of sustainable synthesis processes for this compound from the laboratory to an industrial scale will require the expertise of chemical engineers. vulcanchem.com This includes the design of efficient reactors, separation processes, and process control strategies.

By fostering collaboration across these disciplines, the scientific community can unlock the full potential of this compound and other long-chain esters, leading to the development of new technologies and a more sustainable future.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.